Cas no 2137605-33-3 (3-Furansulfonamide, tetrahydro-N,2,2-trimethyl-)

3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- structure
2137605-33-3 structure
Product Name:3-Furansulfonamide, tetrahydro-N,2,2-trimethyl-
CAS No:2137605-33-3
MF:C7H15NO3S
MW:193.263900995255
CID:5286811
Update Time:2025-05-19

3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Furansulfonamide, tetrahydro-N,2,2-trimethyl-
    • Inchi: 1S/C7H15NO3S/c1-7(2)6(4-5-11-7)12(9,10)8-3/h6,8H,4-5H2,1-3H3
    • InChI Key: QNHZDVKWMOERFA-UHFFFAOYSA-N
    • SMILES: O1CCC(S(NC)(=O)=O)C1(C)C

3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- Pricemore >>

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Additional information on 3-Furansulfonamide, tetrahydro-N,2,2-trimethyl-

Comprehensive Overview of 3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- (CAS No. 2137605-33-3)

3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- (CAS No. 2137605-33-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a tetrahydrofuran ring fused with a sulfonamide group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate enzyme activity and interact with biological targets.

One of the most searched questions related to 3-Furansulfonamide derivatives is their role in central nervous system (CNS) drug development. Recent studies suggest that similar sulfonamide-based compounds exhibit neuroprotective effects, which aligns with the growing demand for treatments targeting neurodegenerative diseases like Alzheimer's and Parkinson's. The tetrahydro-N,2,2-trimethyl substitution pattern in this compound may enhance its blood-brain barrier permeability, a critical factor for CNS-active drugs.

From an industrial perspective, CAS No. 2137605-33-3 is often discussed in forums focusing on green chemistry and sustainable synthesis. With increasing regulatory pressure on solvent use and waste reduction, chemists are exploring catalytic methods to produce such sulfonamides efficiently. The compound’s furansulfonamide core also sparks interest in biodegradable materials, as furan derivatives are known for their renewable sourcing potential.

Analytical characterization of 3-Furansulfonamide, tetrahydro-N,2,2-trimethyl- typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS). These methods confirm the compound’s purity and structural integrity, which are crucial for reproducibility in academic and industrial settings. Notably, its sulfonamide group provides a handle for further functionalization, enabling the creation of libraries for high-throughput screening.

In the context of AI-driven drug discovery, this compound’s molecular descriptors (e.g., LogP, polar surface area) are valuable for machine learning models predicting bioavailability. Searches for "sulfonamide SAR studies" or "furan-based pharmacophores" frequently cite analogs of CAS No. 2137605-33-3, highlighting its relevance in modern medicinal chemistry. Its balanced lipophilicity and hydrogen-bonding capacity make it a promising scaffold for optimizing drug-like properties.

Environmental and toxicological profiles of tetrahydro-N,2,2-trimethyl furansulfonamide are also under investigation, particularly regarding ecotoxicity and biodegradation pathways. Regulatory agencies increasingly require such data for new chemical entities, reflecting broader trends in responsible innovation. Preliminary computational assessments suggest low bioaccumulation potential, but experimental validation remains ongoing.

Lastly, the compound’s crystalline form and polymorphism are topics of interest for formulation scientists. Differences in crystal packing can affect solubility and stability—key parameters for pharmaceutical applications. Patent literature reveals that proprietary modifications of the 3-Furansulfonamide structure are being explored to improve these physicochemical properties while retaining bioactivity.

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